molecular formula C15H14N4O4 B583209 4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid CAS No. 193265-47-3

4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid

Cat. No.: B583209
CAS No.: 193265-47-3
M. Wt: 314.301
InChI Key: XDCYFUHVBXQODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The complete International Union of Pure and Applied Chemistry name reflects the hierarchical structure of the molecule, beginning with the benzoic acid core and extending through the ethyl linker to the pyrrolo-pyrimidine heterocyclic system. The compound is officially designated as 4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid according to computational nomenclature systems.

The Chemical Abstracts Service registry number 193265-47-3 provides a unique identifier for this compound in chemical databases and literature. Alternative systematic names found in chemical databases include variations in the numbering system and stereochemical descriptors, such as 4-(2-(2-Amino-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid and 4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid. These nomenclature variations reflect different computational approaches to describing the same molecular structure while maintaining consistency with International Union of Pure and Applied Chemistry guidelines.

The molecular formula C15H14N4O4 indicates the presence of fifteen carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, and four oxygen atoms. The calculated molecular weight of 314.30 grams per mole establishes the compound's position within the range of medium-molecular-weight pharmaceutical intermediates. The InChI (International Chemical Identifier) representation InChI=1S/C15H14N4O4/c16-15-18-11-10(13(21)19-15)9(12(20)17-11)6-3-7-1-4-8(5-2-7)14(22)23/h1-2,4-5,9H,3,6H2,(H,22,23)(H4,16,17,18,19,20,21) provides a standardized string representation of the molecular structure.

Properties

IUPAC Name

4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c16-15-18-11-10(13(21)19-15)9(12(20)17-11)6-3-7-1-4-8(5-2-7)14(22)23/h1-2,4-5,9H,3,6H2,(H,22,23)(H4,16,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCYFUHVBXQODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2C3=C(NC2=O)N=C(NC3=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step III: Preparation of 4-(4-Oxobutyl)benzoic Acid Methyl Ester

Oxidation of the hydroxybutynyl intermediate to form the 4-oxobutyl group. This step may utilize oxidizing agents such as chromium trioxide or other selective oxidizers.

Step IV: Preparation of 4-(3-Bromo-4-Oxobutyl)benzoic Acid Methyl Ester

Bromination at the 3-position of the oxobutyl chain. This step likely employs brominating agents (e.g., bromine or N-bromosuccinimide) under controlled conditions to ensure regioselectivity.

Step V: Formation of the Pyrrolo-Pyrimidine Core

The key cyclization reaction forms the pyrrolo[2,3-d]pyrimidine ring. A mixture of 4-(3-bromo-4-oxobutyl)benzoic acid methyl ester , 2,4-diamino-6-hydroxy pyrimidine , and sodium acetate in isopropanol is heated to 40°C for 3 hours . The reaction is then slurried in isopropanol at 60–65°C for 1 hour to isolate the intermediate.

Example Yield :

Starting MaterialProduct MassYield
59 g3.9 g~6.6%

Note: Low yield may indicate side reactions or incomplete cyclization.

Step VI: Hydrolysis to Benzoic Acid

The methyl ester is hydrolyzed to the free acid using sodium hydroxide in methanol at 0–5°C , followed by acidification with hydrochloric acid (pH adjusted to 3.5 ).

Example Yield :

Starting MaterialProduct MassYield
49 g44 g~90%

Reaction Optimization and Key Parameters

Critical Reaction Conditions

ParameterStep VStep VI
Solvent IsopropanolMethanol
Temperature 40°C (reaction), 60–65°C (slurry)0–5°C (hydrolysis)
Time 3 hours2 hours
pH Adjustment N/AAcidified to pH 3.5

Role of Reagents

  • Sodium Acetate : Acts as a base to deprotonate the hydroxyl group in 2,4-diamino-6-hydroxy pyrimidine, facilitating nucleophilic attack on the bromoalkyl chain.

  • 2,4-Diamino-6-Hydroxy Pyrimidine : Provides the pyrimidine ring for cyclization, forming the pyrrolo-pyrimidine core.

Challenges and Mitigation

  • Low Yield in Step V : Potential causes include steric hindrance during cyclization or competing elimination reactions. Optimization may require adjusting the molar ratio of reactants or using polar aprotic solvents (e.g., DMF) to enhance reactivity.

  • Ester Hydrolysis Efficiency : High yield in Step VI suggests that basic hydrolysis is more efficient than the cyclization step.

Analytical Data and Structural Confirmation

Structural Identification

PropertyValueSource
SMILES C1=CC(=CC=C1CCC2C3=C(NC2=O)N=C(NC3=O)N)C(=O)O
InChI InChI=1S/C15H14N4O4/c16-15-18-11-10(13(21)19-15)9(12(20)17-11)6-3-7-1-4-8(5-2-7)14(22)23/h1-2,4-5,9H,3,6H2,(H,22,23)(H4,16,17,18,19,20,21)
Molecular Weight 314.30 g/mol

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO and methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Mechanism of Action

The mechanism of action of 4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Implications :

  • The absence of glutamic acid distinguishes it from ICI D1694 and pemetrexed, likely reducing dependence on the reduced folate carrier (RFC) for cellular uptake .

Mechanistic and Pharmacological Differences

Enzyme Inhibition Profiles

  • ICI D1694 : Potent TS inhibitor (Ki = 62 nM for TS; Ki = 92 nM for dihydrofolate reductase (DHFR)). Its polyglutamated metabolites (e.g., glu4, Ki = 1.0 nM) exhibit enhanced TS inhibition .
  • The benzoic acid group may limit polyglutamation, altering intracellular retention compared to ICI D1694 .

Cellular Potency and Resistance

  • ICI D1694 : IC₅₀ = 8 nM in L1210 cells; resistance observed in RFC-deficient lines (121-fold cross-resistance) .
  • DDATHF : IC₅₀ = 10–30 nM in L1210/CCRF-CEM cells; rescued by hypoxanthine, indicating purine synthesis blockade .
  • Target Compound: No direct IC₅₀ data, but methyl ester derivatives (e.g., TRC-A629915) are synthesized as precursors, suggesting prodrug strategies to improve bioavailability .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The free benzoic acid form (polar carboxylate) likely has poor membrane permeability, whereas methyl esters (e.g., CAS 155405-80-4) enhance lipophilicity for oral absorption .
  • Metabolic Stability : Polyglutamation (critical for ICI D1694’s sustained TS inhibition ) may be less relevant for the target compound due to its distinct side chain.

Biological Activity

4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid (CAS No. 193265-47-3), also known as a Pemetrexed impurity, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C15H14N4O4 with a molecular weight of 314.30 g/mol. It features a pyrrolo[2,3-d]pyrimidine core structure that is known for various biological activities.

PropertyValue
Molecular FormulaC15H14N4O4
Molecular Weight314.30 g/mol
CAS Number193265-47-3
Hydrogen Bond Donors4
Hydrogen Bond Acceptors5
Rotatable Bonds4

The biological activity of this compound is primarily attributed to its role as an inhibitor of key enzymes involved in nucleotide biosynthesis. Specifically, it has been shown to inhibit:

  • Glycinamide Ribonucleotide Formyltransferase (GARFTase) : This enzyme is crucial in the de novo purine nucleotide biosynthesis pathway.
  • AICAR Transformylase (AICARFTase) : Inhibition of this enzyme also contributes to the depletion of purine nucleotides within cells.

These dual inhibitory effects can lead to reduced proliferation of tumor cells by targeting multiple points in the purine synthesis pathway, which is often upregulated in cancerous tissues.

Biological Activity and Therapeutic Potential

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A notable study indicated that compounds similar to this compound showed enhanced efficacy in inhibiting tumor growth compared to traditional antifolates.

Case Studies

  • Antiproliferative Efficacy : In vitro studies have shown that this compound and its analogs effectively inhibited the growth of human tumor cell lines such as KB and CHO cells. The potency was observed to increase with the length of the carbon bridge connecting the pyrrolo[2,3-d]pyrimidine moiety to the benzoic acid side chain.
    • Table 1 : Antiproliferative Activity against Various Cell Lines
    CompoundCell LineIC50 (µM)
    PMXKB0.5
    Compound ACHO0.8
    Compound BPC43-100.6
  • Mechanistic Studies : Further investigations revealed that compounds with a two-carbon bridge exhibited dual inhibition of both GARFTase and AICARFTase without affecting thymidylate synthase (TS), which is advantageous for overcoming resistance seen in some tumors.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the side chain and bridge length significantly affect the biological activity of these compounds. Compounds with longer bridges tended to exhibit higher potency due to improved cellular uptake and enzyme selectivity.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid, and how are intermediates purified?

  • Methodology : Synthesis typically involves multi-step heterocyclic chemistry, starting with condensation of pyrrolo-pyrimidine precursors and benzoic acid derivatives. Key steps include protecting the amino group during coupling reactions (e.g., using tert-butoxycarbonyl (Boc)) and deprotection under acidic conditions. Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. HPLC (>95% purity) is critical for final product validation .

Q. How can researchers confirm the molecular structure of this compound experimentally?

  • Methodology : Combine spectroscopic and crystallographic

  • NMR : Compare 1^1H and 13^13C NMR shifts with predicted values (e.g., aromatic protons at δ 7.8–8.2 ppm, pyrrolo-pyrimidine NH2_2 at δ 6.5–7.0 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., observed m/z 298.30 vs. calculated 298.1066) .
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms or regiochemistry, as demonstrated for related pyrrolo-pyrimidine derivatives .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodology :

  • HPLC : Use reversed-phase C18 columns with UV detection at 254 nm; mobile phase gradients of acetonitrile/water with 0.1% trifluoroacetic acid improve peak resolution .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures under nitrogen to determine storage stability (e.g., stable up to 150°C) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

  • Methodology :

  • Catalysis : Use Pd-catalyzed cross-coupling for ethyl-benzene linkage formation, optimizing ligand systems (e.g., XPhos) to reduce dimerization .
  • Solvent Selection : Replace polar aprotic solvents (DMF) with ionic liquids to enhance regioselectivity and reduce side reactions .
  • Process Monitoring : In-line FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in reported biological activities of structurally similar analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. ethyl groups on the benzoic acid moiety) and correlate with activity trends. For example, antimicrobial activity in analogs is highly sensitive to the position of electron-withdrawing groups .
  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., MIC for antimicrobial activity) to account for variability in experimental conditions .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to predict interactions with enzymes (e.g., dihydrofolate reductase, a target for antifolate agents). Focus on hydrogen bonding with the pyrrolo-pyrimidine core and hydrophobic interactions with the benzoic acid group .
  • QSAR Models : Train models on existing bioactivity data to prioritize derivatives with optimal logP (1.5–2.5) and polar surface area (<100 Ų) for membrane permeability .

Q. What experimental approaches validate the compound’s mechanism of action in cellular assays?

  • Methodology :

  • Gene Knockdown : siRNA silencing of putative targets (e.g., thymidylate synthase) followed by cytotoxicity assays to confirm pathway dependency .
  • Metabolomics : LC-MS profiling of treated cells to track changes in folate metabolism intermediates, linking biochemical perturbations to observed phenotypes .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

  • Methodology :

  • Tautomerism Assessment : For pyrrolo-pyrimidine derivatives, tautomeric equilibria (e.g., keto-enol forms) can shift NMR peaks. Use 15^{15}N NMR or deuterium exchange experiments to identify dominant tautomers .
  • Dynamic Effects : Variable-temperature NMR to detect conformational flexibility (e.g., rotation of the ethyl-benzene linkage causing peak broadening) .

Q. Why do solubility measurements vary across studies, and how can this be standardized?

  • Methodology :

  • Buffer Conditions : Report solubility in phosphate-buffered saline (pH 7.4) and dimethyl sulfoxide (DMSO) separately, as protonation states affect aqueous solubility .
  • Standardized Protocols : Follow USP guidelines for equilibrium solubility determination (e.g., shake-flask method with 24-hour agitation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid
Reactant of Route 2
4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.